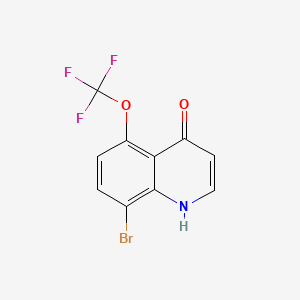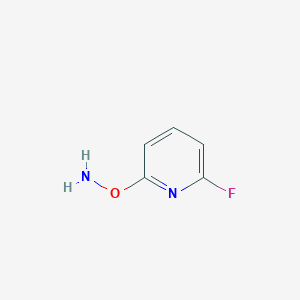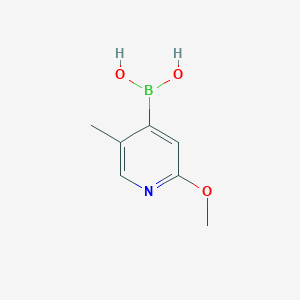![molecular formula C24H26O5 B15290642 (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound with a unique structure that includes benzyloxy groups, ethynyl groups, and a tetrahydrofuro[2,3-d][1,3]dioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuro[2,3-d][1,3]dioxole core, followed by the introduction of benzyloxy and ethynyl groups. Common reagents used in these reactions include benzyl bromide, sodium hydride, and acetylene gas. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzyloxy groups can be reduced to form benzyl alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the benzyloxy groups can yield benzyl alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the field of cancer research.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The benzyloxy groups may interact with proteins or enzymes, altering their activity. The ethynyl group could participate in covalent bonding with nucleophilic sites in biological molecules, leading to changes in their function. The overall effect of the compound would depend on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: is unique due to its combination of benzyloxy and ethynyl groups.
This compound: has structural similarities with other compounds containing tetrahydrofuro[2,3-d][1,3]dioxole cores, but the presence of benzyloxy and ethynyl groups sets it apart.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H26O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C24H26O5/c1-4-24(17-25-15-18-11-7-5-8-12-18)21(26-16-19-13-9-6-10-14-19)20-22(29-24)28-23(2,3)27-20/h1,5-14,20-22H,15-17H2,2-3H3/t20-,21+,22+,24-/m1/s1 |
InChI Key |
HHMIQDMKWLWYAL-HOUBMWHVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@](O[C@@H]2O1)(COCC3=CC=CC=C3)C#C)OCC4=CC=CC=C4)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COCC3=CC=CC=C3)C#C)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)





![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)


![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)

![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)

